molecular formula C10H12BFO2 B12829267 (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

Cat. No.: B12829267
M. Wt: 194.01 g/mol
InChI Key: WXHNAQACOJMHAJ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H12BFO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with a cyclopropyl group, a fluorine atom, and a methyl group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclopropyl group can influence the steric and electronic properties, making it a valuable compound in the synthesis of complex molecules .

Properties

Molecular Formula

C10H12BFO2

Molecular Weight

194.01 g/mol

IUPAC Name

(5-cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

InChI

InChI=1S/C10H12BFO2/c1-6-4-10(12)8(7-2-3-7)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3

InChI Key

WXHNAQACOJMHAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)F)C2CC2)(O)O

Origin of Product

United States

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